molecular formula C23H22N4O3S2 B11620345 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620345
M. Wt: 466.6 g/mol
InChI Key: JXJMLGXKXONFJJ-AQTBWJFISA-N
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Description

The compound 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the "target compound") is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • A 2-hydroxyethylamino substituent at position 2.
  • A 9-methyl group on the pyrido-pyrimidinone scaffold.
  • A (Z)-configured thiazolidinone ring at position 3, substituted with a 1-phenylethyl group and a 4-oxo-2-thioxo moiety.

The synthesis of such compounds typically involves multi-step condensation and cyclization reactions. For example, analogous pyrimidinone derivatives are synthesized via reactions between thiosemicarbazides and aldehydes under acidic conditions .

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O3S2/c1-14-7-6-11-26-20(14)25-19(24-10-12-28)17(21(26)29)13-18-22(30)27(23(31)32-18)15(2)16-8-4-3-5-9-16/h3-9,11,13,15,24,28H,10,12H2,1-2H3/b18-13-

InChI Key

JXJMLGXKXONFJJ-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Scientific Research Applications

Structural Characteristics

This compound features several notable structural components:

  • A pyrido[1,2-a]pyrimidine core, which is often associated with diverse biological activities.
  • A thiazolidinone moiety that contributes to its pharmacological properties.
  • A hydroxyethyl amino group , which may enhance its solubility and bioavailability.

Table 1: Structural Features and Their Implications

Structural FeatureImplication
Pyrido[1,2-a]pyrimidineAssociated with anti-cancer and anti-inflammatory activities
ThiazolidinoneKnown for antidiabetic and antimicrobial properties
Hydroxyethyl amino groupPotential for improved solubility and bioactivity

Biological Activities

The biological activity of the compound is largely attributed to its structural features. Compounds with similar scaffolds have been reported to exhibit a variety of pharmacological effects:

  • Antidiabetic Activity : The thiazolidinone ring is known for its role in glucose metabolism regulation, similar to drugs like pioglitazone.
  • Antimicrobial Properties : The presence of the thiazolidinone structure has been linked to antimicrobial activities against various pathogens.
  • Anticancer Potential : The pyrimidine derivative may exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or structurally similar to 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:

  • Antidiabetic Effects : Research demonstrated that thiazolidinone derivatives improved insulin sensitivity in diabetic animal models, suggesting a similar potential for this compound.
    • Study Reference : A study published in the Journal of Medicinal Chemistry reported that thiazolidinediones significantly enhance glucose uptake in muscle cells .
  • Antimicrobial Activity : Compounds featuring the thiazolidinone structure have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Study Reference : A paper in Pharmaceutical Biology highlighted the antimicrobial properties of thiazolidinones against multi-drug resistant bacteria .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of pyrido[1,2-a]pyrimidine exhibit cytotoxic effects on various cancer cell lines.
    • Study Reference : Research in Cancer Letters showed that pyrimidine derivatives could induce apoptosis in breast cancer cells .

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
1CondensationThioketones, Amines
2CyclizationUrea Derivatives
3Nucleophilic SubstitutionHydroxyethyl Amines

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a broader family of pyrido-pyrimidinone and thiazolidinone derivatives. Below is a comparative analysis of its structural analogs (Table 1):

Table 1: Structural Comparison of the Target Compound and Analogues
Compound ID Core Structure Amino Substituent Thiazolidinone Substituent Key Structural Notes
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-hydroxyethyl 3-(1-phenylethyl) Z-configuration; thioxo group
Same core 2-methoxyethyl 3-(1-phenylethyl) Increased lipophilicity
Same core 2-phenylethyl 3-pentyl Aliphatic thiazolidinone chain
Same core 1-phenylethyl 3-(2-methoxyethyl) Methoxy-thiazolidinone variant
Key Observations :

Thiazolidinone Modifications: The 1-phenylethyl group in the target compound and may enhance steric bulk and aromatic interactions. In contrast, 3-pentyl () and 2-methoxyethyl () substituents alter hydrophobicity and conformational flexibility.

Stereoelectronic Effects: The (Z)-configuration of the thiazolidinone methylidene group in the target compound is critical for spatial alignment with biological targets. Analogues with similar configurations (e.g., ) likely share this feature, though explicit data are unavailable.

Computational Similarity Analysis

Molecular similarity metrics, such as the Tanimoto coefficient and Dice index, are widely used to compare chemical structures .

  • Compound: High similarity (~85–90%) due to identical core and thiazolidinone substituents; differences in the amino group (hydroxy vs. methoxy) reduce exact overlap.
  • Compound: Moderate similarity (~70–75%) owing to divergent thiazolidinone (pentyl vs. phenylethyl) and amino (phenylethyl vs. hydroxyethyl) groups.
  • Compound : Moderate-to-high similarity (~80–85%) due to shared phenylethyl and methoxy motifs.

Critical Variables :

  • Reaction time (4–10 hours) and temperature (reflux vs. room temperature) influence yield and purity.
  • Solvent choice (methanol, ethanol) affects solubility and reaction kinetics .

Characterization Techniques

Structural elucidation of the target compound and analogues relies on:

  • NMR Spectroscopy: Confirmation of Z-configuration via NOESY experiments (e.g., ).
  • Mass Spectrometry (EI-MS) : Verification of molecular weight and fragmentation patterns .
  • X-ray Crystallography : Tools like SHELX and WinGX enable precise determination of crystal packing and stereochemistry .

Biological Activity

The compound 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for various biological applications. Its unique structure combines elements of thiazolidinone and pyrimidine, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Molecular Structure

The compound's molecular formula is C23H22N4O3S2C_{23}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 466.6 g/mol. Its IUPAC name is:

 5Z 5 2 2 hydroxyethylamino 9 methyl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 1 phenylethyl 2 sulfanylidene 1 3 thiazolidin 4 one\text{ 5Z 5 2 2 hydroxyethylamino 9 methyl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 1 phenylethyl 2 sulfanylidene 1 3 thiazolidin 4 one}

Structural Components

The compound features:

  • A pyrido[1,2-a]pyrimidin-4-one core.
  • A thiazolidinone moiety contributing to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may include:

  • Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor binding : Interaction with cellular receptors that mediate physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives often possess antibacterial and antifungal activities. The compound's structural features suggest it may also have similar effects.

Study Organisms Tested Results
Ahmad et al. (2011)E. coli, S. aureus, K. pneumoniaeModerate to significant antimicrobial activity observed.
Recent ResearchVarious bacterial strainsPotential for developing new antimicrobial agents noted.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer properties. Compounds with pyrimidine and thiazolidinone structures have been linked to the inhibition of cancer cell proliferation in various in vitro models.

Case Study: Anticancer Activity

A study on thiazolidinone derivatives showed that they could induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that our compound may have similar effects, warranting further investigation into its anticancer potential.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require optimization for yield and purity. Techniques such as chromatography and crystallization are commonly employed.

Applications in Medicine

Given its structural complexity and potential biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial agents : Development of new drugs targeting resistant strains.
  • Anticancer therapies : Exploration as a candidate for cancer treatment regimens.

Q & A

Q. Basic

NMR Spectroscopy : Proton signals for aromatic nuclei (pyrido-pyrimidine and thiazolidinone) are analyzed for characteristic shifts (e.g., downfield shifts for thioxo groups) .

Elemental Analysis : Validates empirical formulas with <0.4% deviation from theoretical values .

HPLC-MS : Detects impurities and confirms molecular ion peaks.

How can discrepancies in spectral data during structural elucidation be resolved?

Advanced
Contradictions in NMR or mass spectra may arise from tautomerism or residual solvents. For example, thioxo-thione tautomerism in thiazolidinone moieties can cause split signals. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria .
  • X-ray crystallography for unambiguous conformation analysis.
  • Cross-validation with computational methods (e.g., DFT for predicting chemical shifts) .

What in vivo models are suitable for evaluating the compound’s biological activity?

Basic
The "acetic acid writhing" test is a standard model for assessing analgesic activity. Mice are injected intraperitoneally with acetic acid to induce nociception, and the compound’s ability to reduce writhing episodes is quantified. This model is preferred for initial screening due to its reproducibility and sensitivity to COX/LOX inhibitors .

How can bioisosteric replacements be leveraged to design analogs with improved activity?

Advanced
Bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidine nuclei has been demonstrated, where replacing the quinoline ring with a pyrido-pyrimidine scaffold retains analgesic activity while altering pharmacokinetic properties . Computational docking (e.g., AutoDock Vina) identifies viable replacements for the phenylethyl-thiazolidinone group, such as benzisoxazole or imidazopyridine moieties, to enhance target binding .

What strategies enhance the compound’s solubility and stability in formulation?

Q. Basic

  • Co-solvent systems : Use ethanol/PEG 400 mixtures to improve aqueous solubility.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
  • pH adjustment : Buffered solutions (e.g., ammonium acetate, pH 6.5) prevent degradation in aqueous media .

How should contradictory structure-activity relationship (SAR) data be analyzed?

Advanced
Contradictions may arise from divergent assay conditions or off-target effects. For example, if analogs show high in vitro activity but low in vivo efficacy:

  • Perform dose-response curves across multiple cell lines.
  • Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance.
  • Use transcriptomics to uncover unintended signaling pathways affected by substituents .

Which computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability with pain-related targets (e.g., TRPV1 or μ-opioid receptors).
  • Pharmacophore Modeling : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bonds with the thioxo group) .
  • ADMET Prediction : SwissADME forecasts bioavailability and toxicity risks.

How are impurities profiled and controlled during synthesis?

Q. Advanced

  • HPLC-DAD/ELSD : Quantifies residual solvents (e.g., ethanol, DMF) and byproducts (e.g., unreacted benzylamines) .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways (e.g., hydrolysis of the thiazolidinone ring).
  • ICH Guidelines : Follow Q3A(R2) for setting impurity thresholds (<0.1% for unknown impurities) .

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